Product packaging for MCC protein(Cat. No.:CAS No. 137764-10-4)

MCC protein

Cat. No.: B1179166
CAS No.: 137764-10-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The MCC (Mutated in Colorectal Cancer) protein is a cytoplasmic phosphoprotein that functions as a key regulator of cell cycle progression, blocking the transition from G0/G1 to S phase . This cell cycle regulatory activity is mediated through phosphorylation-dependent signaling, with MCC remaining weakly phosphorylated in G0/G1 and becoming highly phosphorylated during the G1 to S transition . Overexpression of wild-type MCC protein effectively inhibits serum-induced cell cycle progression, while mutant forms found in colorectal tumors lose this inhibitory function . In addition to its cell cycle role, MCC exhibits dynamic subcellular localization patterns, associating with centrosomes in proliferating intestinal crypt cells including Lgr5+ stem cells, then relocalizing to non-centrosomal apical sites during intestinal cell differentiation . This shuttling depends on phosphorylation by casein kinases 1δ and ε, connecting MCC function to WNT signaling pathways . MCC is also a component of the Mitotic Checkpoint Complex (MCC) that ensures fidelity of chromosome segregation by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) . Research applications include use in blocking assays, colorectal cancer studies, cell cycle regulation investigations, and intestinal differentiation research . This product is expressed in E. coli and is provided for Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

CAS No.

137764-10-4

Molecular Formula

C7H11NO4

Synonyms

MCC protein

Origin of Product

United States

Molecular Biology and Expression Regulation of Mcc Protein

Genomic Organization of the MCC Gene

The human MCC gene is located on the long (q) arm of chromosome 5, specifically in the region 5q22.2. wikipedia.org This chromosomal locus is notable for also housing the Adenomatous Polyposis Coli (APC) gene, a key tumor suppressor gene in colorectal cancer. The close proximity of MCC and APC has historically led to investigations into their potential coordinated regulation and function.

Transcript Variants and Isoform Diversity of MCC Protein

The MCC gene gives rise to multiple transcript variants through alternative splicing, resulting in a diversity of protein isoforms. wikipedia.orgatlasgeneticsoncology.org This process allows for the generation of functionally distinct proteins from a single gene. At least three protein-coding isoforms of MCC have been identified: MCC-001, MCC-003, and the putative MCC-011. atlasgeneticsoncology.org These isoforms differ in their exon composition, leading to variations in their amino acid sequences and, consequently, their molecular weights and potentially their subcellular localization and function. atlasgeneticsoncology.org In addition to the protein-coding transcripts, several non-coding splice variants of the MCC gene have also been reported. atlasgeneticsoncology.org

IsoformNumber of ExonsProtein Size (amino acids)Predicted Molecular Weight (kD)
MCC-0011782993
MCC-003191019113
MCC-0111776686

Transcriptional Regulation Mechanisms of MCC Gene Expression

The expression of the MCC gene is tightly controlled by a complex interplay of regulatory elements, transcription factors, and epigenetic modifications. Dysregulation of these mechanisms can lead to altered this compound levels, contributing to pathological conditions such as cancer.

Promoter Activity and Regulatory Elements

The transcriptional activity of the MCC gene is governed by its promoter and associated regulatory elements, such as enhancers. Promoters are DNA sequences located near the transcription start site that serve as binding sites for RNA polymerase and general transcription factors, initiating the process of transcription. khanacademy.org Enhancers are more distant regulatory DNA sequences that can be bound by activator proteins to increase the likelihood that transcription of a particular gene will occur. khanacademy.org The specific architecture of the MCC promoter and the landscape of its enhancers dictate the precise spatial and temporal expression pattern of the gene. The interaction between promoters and enhancers can be facilitated by protein complexes like the Mediator complex, which acts as a bridge to regulate gene expression. nih.gov

Role of Transcription Factors in MCC Gene Regulation

Transcription factors are proteins that bind to specific DNA sequences in the promoter and enhancer regions to control the rate of transcription. hopkinsmedicine.org The expression of the MCC gene is influenced by the binding of various transcription factors that can either activate or repress its transcription. For instance, the MYC oncoprotein, a key transcription factor involved in cell cycle control and proliferation, has been shown to bind near the transcriptional end sites of numerous genes, including those involved in similar pathways as MCC, suggesting a potential regulatory role. nih.gov The specific combination and activity of transcription factors in a given cell type determine the level of MCC gene expression. hopkinsmedicine.org Changes in the expression or activity of these transcription factors can lead to altered this compound levels and have been observed in colorectal cancer. hopkinsmedicine.org

Post-Transcriptional and Post-Translational Modulations of this compound

Following transcription and translation, the expression and activity of the this compound are further regulated by post-transcriptional and post-translational modifications.

Post-transcriptional regulation of MCC expression is mediated, in part, by microRNAs (miRNAs) . MiRNAs are small non-coding RNA molecules that can bind to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. nih.gov For example, miR-4260 has been shown to be increased in human colorectal cancer tissues, with a simultaneous downregulation of MCC, suggesting that miR-4260 may directly target and suppress MCC mRNA. nih.gov

Post-translational modifications (PTMs) are covalent modifications to the this compound that can alter its stability, subcellular localization, and interaction with other proteins. Key PTMs of the this compound include:

Phosphorylation : MCC is a known phosphoprotein, and its function is regulated by site-specific phosphorylation. atlasgeneticsoncology.orgnih.gov For instance, phosphorylation at serines 118 and 120 by the ATM/ATR kinases is involved in the DNA damage response. researchgate.net Furthermore, phosphorylation by Casein Kinases 1δ and 1ε (CK1δ/ε) has been shown to regulate the shuttling of the this compound. nih.govresearchgate.net Phosphorylation of serine 827 is required for its interaction with the scribble (SCRIB) protein. nih.gov

Phosphorylation SiteKinaseFunctional Consequence
Serine 118ATM/ATRDNA damage response
Serine 120ATM/ATRDNA damage response
Serine 827UnknownInteraction with SCRIB
Multiple sitesCasein Kinase 1δ/εRegulation of protein shuttling

Ubiquitination : This process involves the attachment of ubiquitin to lysine residues of a target protein, which can mark it for degradation by the proteasome or serve as a scaffold for protein-protein interactions. The ubiquitination of MCC is regulated by E3 ubiquitin ligases, which recognize specific substrates. nih.govnih.govmdpi.commdpi.com

SUMOylation : Small Ubiquitin-like Modifier (SUMO) proteins can be covalently attached to lysine residues in a process called SUMOylation. This modification can alter a protein's function, localization, and stability. nih.govnih.govmicrobialcell.com

Acetylation : The acetylation of lysine residues can neutralize their positive charge and affect protein-protein interactions and protein stability. This reversible modification is catalyzed by lysine acetyltransferases (KATs) and removed by lysine deacetylases (KDACs). uni.luresearchgate.netnih.govnih.govuniprot.org

The intricate network of regulatory mechanisms governing MCC expression and function underscores its importance in cellular homeostasis and disease. Further research into these regulatory pathways will provide deeper insights into the role of MCC in colorectal cancer and other cellular processes.

mRNA Stability and MicroRNA-Mediated Regulation

The stability of the MCC messenger RNA (mRNA) is a key determinant of the amount of this compound produced within a cell. One of the significant post-transcriptional regulatory mechanisms influencing mRNA stability is through the action of microRNAs (miRNAs). These small, non-coding RNA molecules typically bind to the 3' untranslated region (3'UTR) of target mRNAs, leading to their degradation or the inhibition of translation.

In the context of colorectal cancer, specific miRNAs have been identified that directly target the MCC mRNA, thereby regulating its expression. Research has shown that miR-4261 is overexpressed in colorectal cancer and directly targets the MCC gene. nih.gov This interaction was confirmed through miRNA target prediction algorithms and validated in colorectal cancer patient specimens. nih.gov The targeting of MCC by miR-4261 leads to a decrease in this compound levels, which is significant given MCC's role as a tumor suppressor in this context. nih.gov Another microRNA, miR-4260, has also been demonstrated to target MCC, contributing to the development of colorectal cancer. nih.gov

MicroRNAs Targeting MCC mRNA
MicroRNAEffect on MCC ExpressionDisease Context
miR-4261DownregulationColorectal Cancer
miR-4260DownregulationColorectal Cancer

Post-Translational Modifications (e.g., Phosphorylation) and Their Functional Implications

Following protein synthesis, the this compound undergoes various post-translational modifications (PTMs), which are critical for modulating its activity, stability, and subcellular localization. Among these, phosphorylation is a key regulatory mechanism. The this compound is a known phosphoprotein, containing multiple potential serine and tyrosine phosphorylation sites. nih.gov

A significant body of research highlights the role of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε) in phosphorylating the this compound. nih.govbiologists.comscispace.com Proteomics studies have confirmed the interaction between MCC and these serine/threonine kinases. nih.gov This phosphorylation event has profound functional implications, particularly in regulating MCC's interactions with other proteins and its cellular localization. For instance, phosphorylation of MCC by CK1ε can alter its binding affinity for different protein partners. In cells with CK1ε-induced MCC phosphorylation, the interaction with the GTPase regulator protein RASAL2 is stabilized, while the binding to the centrosomal protein NDE1 is diminished. nih.govbiorxiv.org This suggests that phosphorylation acts as a molecular switch that dictates the assembly of different MCC-containing protein complexes.

Furthermore, phosphorylation at specific sites can be crucial for mediating particular protein-protein interactions. For example, the phosphorylation of an amino acid at position 827 is required for MCC's interaction with the PDZ-domain containing protein Scribble (SCRIB) at the leading edge of migrating colorectal cancer cells. nih.gov

Functional Implications of MCC Phosphorylation
KinaseEffect on MCCFunctional Outcome
Casein Kinase 1δ/ε (CK1δ/ε)PhosphorylationAlters protein-protein interactions (e.g., increased binding to RASAL2, decreased binding to NDE1) and regulates cellular relocalization. nih.govbiorxiv.org
Unknown KinasePhosphorylation at position 827Required for interaction with SCRIB. nih.gov

Cellular Localization and Dynamic Distribution of this compound

The function of the this compound is intimately linked to its location within the cell. It exhibits a dynamic distribution pattern, shuttling between different subcellular compartments in a context-dependent manner.

Subcellular Compartmentalization (e.g., Cytoplasm, Nucleus, Plasma Membrane, Centrosome)

The this compound has been identified in several cellular compartments, including the cytoplasm, nucleus, plasma membrane, and the centrosome. researchgate.netatlasgeneticsoncology.orgwikipedia.org In cultured podocytes, fluorescence immunostaining has shown the presence of this compound in the cytoplasm, nucleus, and at the periphery of the cells. researchgate.net Immunoblotting of cytoplasmic and nuclear fractions of human glomerular cells further confirmed its localization in both these compartments. researchgate.net Early studies using immunohistochemistry and immunoelectron microscopy described MCC at the lateral membrane of murine small intestinal epithelial cells and in the apical cytoplasm of colonic epithelial cells. biorxiv.org

More recent and detailed analyses have provided strong evidence for the specific localization of MCC to the centrosome, which functions as the primary microtubule-organizing center (MTOC) in proliferating intestinal crypt cells. biologists.combiorxiv.org This localization is significant as it suggests a role for MCC in processes regulated by the centrosome, such as cell division and microtubule organization.

Context-Dependent Relocalization and Trafficking Mechanisms

A key aspect of MCC's molecular biology is its ability to relocalize within the cell in response to specific cellular cues, such as differentiation. In the intestinal epithelium, a striking example of this dynamic distribution is observed. While MCC transcripts are primarily found in proliferating crypt cells, the protein is also present in differentiated villus cells. biologists.comscispace.combiorxiv.org

During intestinal cell differentiation, the this compound is redeployed from the centrosome in the crypt cells to the apical domain of the polarized villus cells. biologists.comscispace.comnih.gov At this apical location, it becomes associated with the non-centrosomal microtubule-organizing center (ncMTOC). biologists.comscispace.com This relocalization is not a passive process but is actively regulated. Studies using intestinal organoids have demonstrated that the shuttling of the this compound from the centrosome to the apical ncMTOC is dependent on its phosphorylation by casein kinases 1δ and ε. biologists.comscispace.comnih.gov This phosphorylation-dependent trafficking mechanism underscores the importance of post-translational modifications in directing the subcellular localization and, consequently, the function of the this compound in establishing and maintaining the cellular architecture of the intestinal epithelium. biologists.comscispace.com

Subcellular Localization and Relocalization of this compound
Cellular ContextSubcellular LocalizationRegulatory Mechanism
Proliferating Intestinal Crypt CellsCentrosome (MTOC) biologists.combiorxiv.org-
Differentiated Intestinal Villus CellsApical Membrane (ncMTOC) biologists.comscispace.combiorxiv.orgPhosphorylation by Casein Kinases 1δ/ε biologists.comscispace.comnih.gov
Cultured PodocytesCytoplasm, Nucleus, Cell Periphery researchgate.net-

Cellular Functions and Regulatory Roles of Mcc Protein

Regulation of Cell Cycle Progression by MCC Protein

This compound exerts significant control over the cell cycle, acting at key transition points to halt progression. This function is crucial for its role in suppressing tumor growth. Its regulatory activity is often modulated by its phosphorylation state, which changes in a cell-cycle-dependent manner nih.gov.

The this compound acts as a negative regulator of the transition from the G0/G1 phase to the S phase of the cell cycle nih.govwikipedia.org. Research has demonstrated that overexpression of the this compound can block this transition, thereby inhibiting entry into the DNA synthesis (S) phase nih.govsinobiological.comproteinatlas.org. This inhibitory effect is a key component of its tumor suppressor function.

The regulatory activity of MCC at this checkpoint is linked to its phosphorylation. In the G0/G1 phase, the this compound is typically weakly phosphorylated. However, as the cell transitions from G1 to S phase, it becomes highly phosphorylated nih.gov. Studies using mouse NIH3T3 cells showed that while the amount of this compound remains constant throughout the cell cycle, its phosphorylation level changes significantly, indicating that this post-translational modification is a key switch for its function nih.gov. A mutant version of MCC, similar to one found in a colorectal tumor, failed to block the G1 to S transition, highlighting the importance of the protein's integrity for this regulatory role nih.gov.

MCC also plays a crucial role in the G2/M checkpoint, particularly in response to DNA damage. Research has shown that the depletion of MCC impairs the cell's ability to arrest in the G2/M phase following UV-induced DNA damage researchgate.net. This suggests that MCC is a necessary component of the DNA damage response pathway that prevents cells with damaged DNA from entering mitosis.

This function is also regulated by phosphorylation. Specific phosphorylation of MCC at serine residues is required for the G2/M cell cycle arrest researchgate.net. Experiments in HCT15 cells demonstrated that mutating serine residues at positions 118 and 120 to alanine (Ser118A/120A) resulted in an impaired G2/M arrest following UV treatment when compared to the wild-type protein researchgate.net. This finding pinpoints specific sites on the this compound that are critical for its role in this checkpoint. In cells with reduced MCC, the level of cyclin B1, a key G2/M marker, was also diminished after UV treatment, further supporting MCC's role in this phase of the cell cycle researchgate.net.

Modulation of Cellular Proliferation

As a direct consequence of its ability to halt cell cycle progression, the this compound is a known suppressor of cellular proliferation sinobiological.comuniprot.org. By blocking the transition from G1 to S phase, MCC effectively prevents the replication of DNA, which is a prerequisite for cell division nih.govsinobiological.comproteinatlas.org. This negative regulation of cell proliferation is a cornerstone of its classification as a tumor suppressor gene sinobiological.comproteinatlas.org. Overexpression of MCC has been shown to inhibit cell proliferation, while its loss or inactivation can lead to uncontrolled cell growth, a hallmark of cancer nih.gov.

Function Effect of this compound Phase of Cell Cycle Affected
Cell Cycle ProgressionNegative Regulation / InhibitionG0/G1 to S Transition; G2/M Arrest
Cellular ProliferationSuppressionG1

Involvement in Cell Migration and Adhesion Dynamics

Beyond its role in the cell cycle, MCC is integral to the processes of cell migration and the maintenance of cell-cell adhesion. It localizes to important structures involved in cell movement and contact, such as the lamellipodium and the leading edge of polarized cells uniprot.org.

MCC is involved in the formation of lamellipodia, which are the broad, sheet-like protrusions at the leading edge of a migrating cell nih.gov. These structures are driven by actin polymerization and are essential for cell motility. The localization of MCC to the lamellipodium suggests its direct involvement in the cytoskeletal dynamics that govern cell migration uniprot.org. Its role in migration appears to be independent of the common signaling molecules RAC1, CDC42, and p21-activated kinase (PAK) sinobiological.comuniprot.org.

MCC plays a significant role in strengthening the connections between cells, which is vital for maintaining the integrity of epithelial tissues researchgate.net. It achieves this by interacting with the E-cadherin/β-catenin complex, a key component of adherens junctions that mediate cell-cell adhesion nih.govresearchgate.netnih.gov.

Research in HCT116 colon cancer cells has shown that MCC colocalizes with E-cadherin and β-catenin at these junctions researchgate.net. The knockdown of MCC in these cells leads to several effects indicative of weakened cell adhesion:

A reduction in the protein levels of E-cadherin researchgate.netnih.gov.

A diminished amount of the E-cadherin/β-catenin complex researchgate.netnih.gov.

Disrupted cell-cell adhesive strength and integrity researchgate.netnih.gov.

Increased cell scattering and tumor cell invasiveness researchgate.netnih.gov.

This evidence establishes MCC as a crucial protein for maintaining the structural and adhesive properties of epithelial cell layers. Its loss can contribute to processes like the epithelial-mesenchymal transition (EMT), a hallmark of cancer metastasis researchgate.netnih.gov.

Cellular Process Interacting Proteins Effect of MCC Knockdown
Cell-Cell AdhesionE-cadherin, β-cateninReduced E-cadherin levels, disrupted adhesive strength
Cell MigrationActin (at lamellipodia)Potentially altered lamellipodia formation and cell motility

Contributions to DNA Damage Response Pathways

The this compound is an important component of the cellular machinery that responds to DNA damage. atlasgeneticsoncology.org It has been identified as a novel target of the checkpoint activated by UV-induced DNA damage. researchgate.net In response to this type of damage, MCC has been observed to relocalize from the cytoplasm to the nucleus in HCT116 colon cancer cells. researchgate.net This translocation suggests a direct role in the nuclear events of the DNA damage response.

Studies have shown that the absence or reduction of MCC can impair the DNA repair process. In a mouse model of inflammation-associated colon cancer, the loss of Mcc led to the downregulation of several DNA repair genes, including key genes of the DNA mismatch repair (MMR) pathway such as Msh3, Msh2, Mlh1, Mlh3, and Pms2. researchgate.net Furthermore, MCC deficiency has been demonstrated to increase DNA damage and sensitize cells to certain DNA-damaging chemotherapeutic agents like irinotecan. researchgate.net This suggests that MCC is not only involved in signaling the presence of damage but also contributes to the subsequent repair mechanisms that are vital for maintaining genomic stability. researchgate.net

Research FindingCellular Model/SystemConsequence of MCC StatusSource
MCC relocalizes to the nucleus following UV radiation.HCT116 cellsAccumulation in the nucleus at sites of DNA damage. researchgate.net
Loss of Mcc down-regulates DNA mismatch repair (MMR) genes.Mouse model of inflammation-associated colon cancerDecreased expression of Msh3, Msh2, Mlh1, Mlh3, and Pms2. researchgate.net
MCC deficiency increases DNA damage and sensitivity to irinotecan.HCT116 cells and Mouse Embryonic Fibroblasts (MEFs)Increased cell death in response to SN38 (active metabolite of irinotecan). researchgate.net

Regulation of Apoptosis and Cell Survival Mechanisms

The role of MCC in apoptosis (programmed cell death) and cell survival appears to be context-dependent, potentially functioning as either a tumor suppressor or an oncogene depending on the cell type. nih.govnih.gov In the context of multiple myeloma, MCC has been found to act as an oncogene. The knockdown of MCC in human multiple myeloma cells induced apoptosis, indicating that in this specific cancer, MCC promotes cell survival. nih.gov

Conversely, in its more classically understood role as a tumor suppressor in colorectal cancer, MCC's functions are generally associated with inhibiting the hallmarks of cancer, such as uncontrolled proliferation. nih.gov For instance, overexpression of MCC can block the cell cycle transition from the G1 to S phase, a critical checkpoint for cell proliferation. nih.gov This anti-proliferative function indirectly contributes to cell fate decisions, as defects in cell cycle regulation can trigger apoptotic pathways. While direct mechanistic links between MCC and the core apoptotic machinery (such as the BCL-2 family of proteins) are still being fully elucidated, its role in controlling cell cycle progression and its observed pro-survival function in some cancers highlight its importance in the balance between cell survival and death. nih.govnih.govnih.gov

Cell TypeRole of MCCEffect of MCC Knockdown/LossSource
Human Multiple MyelomaOncogeneInduction of apoptosis. nih.gov
NIH3T3 FibroblastsNegative regulator of cell cycleOverexpression blocks G1 to S phase transition. nih.gov
Colorectal CancerTumor SuppressorLoss associated with increased proliferation. nih.gov

Role in Cellular Polarity and Tissue Homeostasis

MCC plays a significant role in establishing and maintaining the cellular architecture and organization essential for tissue homeostasis, particularly in the intestinal epithelium. nih.govnih.gov Its function is closely tied to its dynamic subcellular localization during cell differentiation. nih.gov In proliferating intestinal crypt cells, including Lgr5+ stem cells, the this compound is distinctly located at the centrosome, a major microtubule-organizing center (MTOC). nih.govscispace.com

As these cells differentiate and become polarized villus cells, Mcc is redeployed from the centrosome to the apical domain of the cell. nih.govnih.gov In this new location, it becomes a component of non-centrosomal microtubule-organizing centers (ncMTOCs), which are crucial for organizing the microtubule network in differentiated epithelial cells. nih.gov This relocalization process is regulated by phosphorylation, specifically by casein kinase 1δ (CK1δ) and ε (CK1ε), which are known modulators of WNT signaling. nih.govscispace.com The proper positioning and function of MCC at these apical sites are critical for maintaining the structural integrity of the intestinal epithelium. nih.gov Loss of Mcc is anticipated to disrupt protein complexes involved in microtubule organization, potentially leading to dysregulation of cell polarity and compromising tissue homeostasis. nih.gov

Cellular StateMCC LocalizationAssociated StructureRegulatory MechanismSource
Proliferating intestinal crypt cellsCentrosomalMicrotubule-Organizing Center (MTOC)- nih.govnih.gov
Differentiated intestinal villus cellsApical domainNon-centrosomal MTOC (ncMTOC)Phosphorylation by Casein Kinase 1δ/ε nih.govscispace.com

Molecular Mechanisms and Interacting Pathways of Mcc Protein

MCC Protein Interaction with Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. aacrjournals.orgelsevier.es MCC has been identified as a negative regulator of this pathway, acting at multiple levels to attenuate its transcriptional output. aacrjournals.orgmdpi.com

MCC has been shown to directly interact with β-catenin and suppress its transcriptional activity. nih.gov Overexpression of MCC leads to a decrease in the nuclear accumulation of β-catenin, thereby reducing the transcription of Wnt target genes. aacrjournals.orgaacrjournals.org This inhibitory function appears to be independent of the APC (Adenomatous Polyposis Coli) protein, a key component of the β-catenin destruction complex. nih.gov One proposed mechanism for this inhibition is that MCC interferes with the binding of the β-catenin/T-cell factor (TCF)/lymphoid-enhancer factor (LEF) transcriptional complex to DNA. nih.gov Furthermore, MCC can promote the relocalization of β-catenin from the nucleus to the cytoplasm, which would also contribute to the downregulation of Wnt signaling. nih.gov

In some cellular contexts, MCC's regulatory role in Wnt/β-catenin signaling may be cell-type dependent. For instance, in cultured podocytes, knockdown of MCC did not result in changes to β-catenin protein levels or activity, suggesting a context-specific interaction. youtube.com

MCC's regulation of the Wnt pathway is further nuanced by its interactions with other signaling proteins. A key interacting partner is the Deleted in Breast Cancer 1 (DBC1) protein. aacrjournals.orgnih.gov MCC interacts with DBC1 in the cytoplasm, leading to the sequestration of DBC1 away from the nucleus. nih.gov This cytoplasmic retention of DBC1 is significant because nuclear DBC1 can promote the transcriptional activity of β-catenin. By sequestering DBC1, MCC effectively removes a positive regulator of β-catenin, leading to reduced β-catenin K49 acetylation and subsequent inhibition of its transcriptional activity. nih.gov This MCC-DBC1 axis represents a novel, APC-independent mechanism for inhibiting β-catenin signaling. nih.gov

MCC also interacts with the scaffolding protein Scribble, which is involved in establishing cell polarity and has been implicated in the regulation of Wnt signaling. nih.goviiarjournals.org The interaction between MCC and Scribble is dependent on the phosphorylation of MCC. aacrjournals.org This complex can regulate cell migration and may influence Wnt pathway dynamics at the cellular membrane. nih.goviiarjournals.org

Table 1: MCC Interaction with Wnt/β-Catenin Signaling Pathway Components

Interacting Protein Domain/Region of Interaction on MCC Cellular Location of Interaction Functional Outcome of Interaction
β-Catenin Not specified Nucleus, Cytoplasm Inhibition of β-catenin transcriptional activity, relocalization of β-catenin to the cytoplasm. aacrjournals.orgnih.gov
DBC1 Glutamic-acid rich region Cytoplasm Sequestration of DBC1 in the cytoplasm, leading to reduced β-catenin acetylation and transcriptional activity. nih.gov
Scribble C-terminal PDZ-binding motif (phosphorylation-dependent) Cell membrane Regulation of cell migration and potential modulation of Wnt signaling at the cell periphery. aacrjournals.orgiiarjournals.org

Modulation of NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is a common feature in many cancers. mdpi.com Research has indicated that MCC can modulate NF-κB signaling, generally acting as an inhibitor. mdpi.comfrontiersin.org

Re-expression of MCC in colorectal cancer cells has been shown to reduce NF-κB-dependent transcription that is stimulated by tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS). mdpi.comfrontiersin.org This suggests that MCC can interfere with the signaling cascade that leads to the activation of NF-κB. Conversely, the knockdown of MCC expression results in the accumulation of IκBα (inhibitor of kappa B alpha), a key negative regulator of NF-κB. mdpi.com This finding suggests an indirect modulatory role for MCC in the NF-κB pathway. mdpi.com Further studies have shown that MCC re-expression can lead to a decrease in the total and phosphorylated protein levels of key NF-κB pathway components such as RelA, IκBα, and IκBβ. frontiersin.orgoup.com

Table 2: Effects of MCC on the NF-κB Signaling Pathway

Experimental Condition Key Findings Implication
MCC Re-expression Reduced NF-κB-dependent transcription in response to TNFα and LPS. mdpi.comfrontiersin.org MCC acts as an inhibitor of NF-κB signaling.
Decreased total and phosphorylated levels of RelA, IκBα, and IκBβ. frontiersin.orgoup.com MCC may influence the stability or expression of key NF-κB pathway components.
MCC Knockdown Accumulation of IκBα protein. mdpi.com MCC indirectly modulates NF-κB signaling, potentially through feedback mechanisms.

Engagement with Other Intracellular Signaling Cascades

While the roles of MCC in the Wnt/β-catenin and NF-κB pathways are becoming clearer, its engagement with other critical intracellular signaling cascades is an area of ongoing investigation.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. At present, direct evidence for a functional crosstalk between MCC and the MAPK/ERK pathway is limited. However, one study investigating the effects of MCC on NF-κB signaling noted that the down-regulation of NF-κB pathway proteins by MCC was specific, as the levels of ERK1 and ERK2 were not altered. This suggests that in that specific cellular context, MCC does not directly modulate the core components of the MAPK/ERK pathway. Further research is needed to explore potential context-dependent interactions.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Similar to the MAPK/ERK pathway, there is currently a lack of direct evidence linking MCC to the regulation of the PI3K/AKT/mTOR pathway. A study on MCC's modulation of NF-κB signaling also reported that the levels of AKT, a central kinase in the PI3K pathway, were unaffected by MCC re-expression. This observation suggests that MCC may not be a direct regulator of the PI3K/AKT/mTOR cascade. However, given the extensive crosstalk between major signaling pathways in cancer, indirect effects or context-specific interactions cannot be ruled out and warrant further investigation.

Protein-Protein Interaction Networks of this compound

The functionality of the this compound is largely defined by its dynamic interactions with other proteins. These interactions are crucial for its role in various cellular pathways. Proteomic analyses have been instrumental in identifying the landscape of MCC's interacting partners, revealing its association with proteins involved in cytoskeletal organization, cell polarity, and signal transduction. nih.govbiologists.com

Identification of Novel MCC Interactors

Modern proteomic techniques, particularly affinity purification coupled with mass spectrometry (AP-MS), have enabled the identification of a host of novel interacting partners for the this compound. nih.govfrontlinegenomics.com These studies have been pivotal in expanding our understanding of the cellular pathways in which MCC participates.

One such study utilized immunoprecipitation of FLAG-tagged human MCC in HEK293 cells followed by mass spectrometry to establish the this compound-protein interactome. nih.gov This approach identified several novel interactors, which can be broadly categorized based on their function. These include centrosomal proteins, PDZ-domain-containing polarity proteins, GTPase regulators, and kinases. nih.gov

Table 1: Novel Interactors of this compound Identified by Mass Spectrometry

Protein Category Interacting Proteins Putative Function in Complex with MCC
Centrosomal Proteins CEP131, CEP170, NDE1 Regulation of microtubule organization and cell cycle progression. nih.gov
PDZ-Domain Polarity Proteins SCRIB, SNX27, DLG1, SNTB2, NHERF2 Establishment and maintenance of cell polarity and scaffolding of signaling complexes. nih.gov
GTPase Regulators RASAL2, IQGAP1, GAPVD1, RAB11FIP5 Control of small GTPase activity, impacting cell migration and vesicular trafficking. nih.gov

These findings highlight that MCC is a key node in a complex network of protein interactions that are fundamental to maintaining cellular architecture and signaling fidelity. nih.gov

Role as a Scaffold Protein in Multi-Protein Complexes

The ability of MCC to simultaneously bind to multiple proteins suggests its function as a scaffold protein. nih.gov Scaffold proteins are crucial for the assembly of multi-protein complexes, bringing together components of a signaling pathway to ensure specificity and efficiency of signal transduction.

MCC's role as a scaffold is exemplified in the regulation of lamellipodia formation. It interacts with the polarity protein Scrib and the non-muscle motor protein Myosin-IIB, forming a multi-protein complex at the leading edge of migrating cells. nih.govmq.edu.au In this complex, MCC likely serves to localize Scrib and Myosin-IIB, coordinating the cytoskeletal rearrangements necessary for cell movement.

Furthermore, MCC has been identified as a potential scaffold protein that regulates cell movement through its ability to bind Scrib, β-catenin, and NHERF1/2. nih.gov In the context of non-canonical Wnt signaling, MCC physically associates with the C-terminus of Vangl2, acting as an essential intermediary that relays signals from extracellular Wnt5b to downstream effectors like RhoA and JNK. biologists.comresearchgate.net This scaffolding function is critical for coordinating the cellular rearrangements that occur during embryonic development.

Functional Significance of Specific Protein Domains (e.g., PDZ-binding, EFh-binding)

The diverse interaction capabilities of the this compound are mediated by its distinct functional domains. The C-terminal PDZ-binding motif and the EF-hand domain are of particular importance.

The highly conserved C-terminal PDZ-binding motif of MCC is crucial for its interaction with a variety of PDZ domain-containing proteins, which are themselves often scaffold proteins involved in establishing cell polarity and organizing signaling complexes. nih.gov A primary example of this is the interaction between MCC and the polarity protein Scribble (Scrib). nih.govbiologists.com This interaction is fundamental for MCC's role in regulating cell migration and the formation of lamellipodia. nih.govmq.edu.au The binding affinity of the PDZ-binding motif can be modulated by post-translational modifications, adding another layer of regulation to MCC's function. nih.gov

Influence of Phosphorylation on this compound Activity and Binding Affinities

A critical regulatory mechanism involves the phosphorylation of MCC by casein kinases 1δ and ε (CK1δ/ε). nih.gov These kinases, identified as MCC interactors through proteomic screens, play a crucial role in modulating Wnt signaling. nih.gov Phosphorylation by CK1δ/ε has been shown to trigger the relocalization of MCC from the centrosome to the apical membrane of differentiated intestinal cells. nih.gov This shuttling is dependent on the phosphorylation state of MCC, indicating that phosphorylation acts as a molecular switch that dictates its subcellular distribution.

Pathophysiological Implications of Mcc Protein Dysregulation

Role in Colorectal Carcinogenesis and Tumor Suppressor Function

MCC was initially identified due to its association with colorectal cancer, and extensive research has confirmed its crucial role as a tumor suppressor in both hereditary and sporadic forms of the disease. nih.govfigshare.comgenecards.orgnih.govwikipedia.org MCC's tumor suppressor function involves inhibiting cell proliferation, modulating key signaling pathways, and maintaining cell adhesion. nih.govfigshare.comnih.govunl.pttandfonline.comuniprot.orgwikipedia.orgresearchgate.net

MCC was first identified as a candidate tumor suppressor gene in the autosomal dominant hereditary colon cancer syndrome Familial Adenomatous Polyposis (FAP). wikipedia.orgmarrvel.org This identification was based on cytogenetic and linkage studies that revealed its close proximity to the APC gene on human chromosome 5q21. wikipedia.orgmarrvel.org While the APC gene was subsequently established as the primary gene responsible for FAP, the initial discovery highlighted the genomic region containing MCC as critical in colorectal tumorigenesis. marrvel.org Although APC mutations are the main drivers in FAP, the historical association of MCC with this syndrome underscores its potential, albeit less central, involvement in the complex genetic landscape of hereditary colorectal cancer predisposition.

In sporadic colorectal cancer (CRC), inactivation of MCC is a frequent event, contributing to tumor development. While somatic mutations in the MCC gene are relatively rare, occurring in approximately 5% of sporadic CRCs, loss of MCC expression is commonly observed. nih.gov A major mechanism leading to the functional inactivation of MCC in sporadic CRC is promoter methylation, which can silence gene expression. nih.govfigshare.comnih.govresearchgate.net Promoter methylation of MCC has been reported in up to 50% of sporadic CRCs and is also found in precancerous polyps, suggesting it is an early event in colorectal carcinogenesis, particularly via the serrated neoplasia pathway. nih.govfigshare.comnih.govresearchgate.net

The loss of MCC expression or its functional inactivation in sporadic CRC leads to the disruption of its tumor suppressor activities. MCC is known to suppress cell proliferation and inhibit the Wnt/β-catenin signaling pathway, which is frequently aberrantly activated in CRC. nih.govfigshare.comunl.pttandfonline.com MCC can interact with β-catenin and inhibit its transcriptional activity. figshare.comnih.govunl.pt Furthermore, MCC modulates the NFκB pathway, another signaling route implicated in colorectal carcinogenesis, particularly in inflammation-associated CRC. nih.govfigshare.comnih.gov MCC also plays a role in cell cycle regulation, blocking progression from G0/G1 to S phase and being involved in G2/M arrest in response to DNA damage. nih.govnih.govnih.gov Loss of MCC can impact cell migration and adhesion, potentially contributing to invasiveness. nih.govfigshare.comnih.govuniprot.orgwikipedia.org

The table below summarizes key findings regarding MCC alterations and their effects in sporadic colorectal cancer:

Alteration TypeFrequency in Sporadic CRCObserved EffectsReferences
Promoter MethylationUp to 50%Loss of expression, contributes to functional inactivation nih.govfigshare.comnih.govresearchgate.net
Somatic Mutation~5%Functional inactivation of the protein nih.gov
Loss of ExpressionFrequentIncreased proliferation, aberrant Wnt/β-catenin signaling, altered NFκB signaling, impaired cell cycle control nih.govfigshare.comnih.govunl.pttandfonline.comuniprot.orgwikipedia.org

MCC Protein Alterations and Roles in Other Malignancies

Beyond colorectal cancer, dysregulation of this compound has been observed and studied in other cancer types, indicating a broader role for this protein in tumorigenesis.

Studies investigating the role of MCC in glioblastoma, an aggressive brain tumor, have yielded complex findings. MCC expression has been reported to be higher in glioblastoma tumor tissues and cell lines compared to normal brain tissue. wikipedia.org Despite this increased expression, experimental silencing of MCC in glioblastoma cell lines led to increased proliferation and migration, suggesting a tumor suppressor role for MCC in this context as well. Analysis of patient data has shown that high MCC expression was associated with a poorer prognosis in glioblastoma patients in one study, highlighting the need for further investigation into the context-dependent functions of MCC in glioblastoma. This compound has been detected in glioblastoma tumors.

MCC functions as a tumor suppressor in hepatocellular carcinoma (HCC), a primary liver cancer. nih.gov Loss of MCC expression in HCC is associated with aberrant activation of the β-catenin signaling pathway, a key driver in liver cancer development. nih.govwikipedia.org In vitro experiments have shown that knockdown of MCC in hepatocellular cancer cells leads to increased proliferation and promotes the G1/S cell cycle transition. nih.gov Downregulation of MCC expression in HCC can occur through various mechanisms, including insertion of LINE-1 elements and targeting by oncogenic microRNAs such as miR-494. nih.govfigshare.com MCC's ability to regulate the Wnt/β-catenin pathway is considered important in the context of HCC. nih.govwikipedia.org

Emerging evidence suggests that MCC also plays tumor-suppressive roles in breast cancer. Alterations in MCC have been correlated with increased nuclear β-catenin levels and poor clinical outcomes in breast cancer patients. figshare.com Genetic polymorphisms within the MCC gene have been associated with an increased risk of breast cancer and, in some cases, decreased survival, particularly in patients with early-onset breast cancer. While protein expression data is limited compared to CRC, this compound has shown variable staining patterns in breast cancer tissues. These findings indicate that dysregulation of MCC contributes to breast cancer progression, potentially through its influence on the Wnt/β-catenin pathway and other cellular processes.

Compound Names and Identifiers:

Multiple Myeloma and B-Cell Lymphomagenesis

The this compound, initially identified as a candidate tumor suppressor in colorectal cancers, has demonstrated unexpected and distinct roles in B-cell malignancies, including Multiple Myeloma (MM) and B-cell lymphomas. Research indicates that aberrant expression of MCC is associated with B-cell tumorigenesis. Specifically, studies in TRAF3-deficient mouse models, which develop B lymphomas, have shown consistent and striking upregulation of MCC expression at both the mRNA and protein levels in these lymphomas. aai.orgnih.gov This aberrant elevation of MCC transcript and protein has also been observed in human patient-derived multiple myeloma cell lines harboring TRAF3 deletions or relevant mutations. aai.orghilarispublisher.com

In contrast to its expression in malignant B cells, MCC expression was not detected in normal mouse splenic B cells or in premalignant TRAF3-deficient B cells, even after stimulation with various B-cell stimuli such as CD40, B-cell receptor (BCR) ligands, LPS, and CpG. aai.orgnih.govhilarispublisher.com This suggests that the aberrant upregulation of MCC is specifically linked to the malignant transformation of B cells. aai.orgnih.govhilarispublisher.com

Functional studies investigating the role of MCC in malignant B cells have revealed that knockdown of MCC using lentiviral shRNA vectors induces apoptosis and inhibits proliferation in human MM cells. nih.govhilarispublisher.comnih.gov This finding suggests that, contrary to its typical role as a tumor suppressor in other contexts, MCC may function as an oncogene in B cells. nih.govnih.gov Experiments involving both knockdown and overexpression of MCC in human MM cells have helped identify several downstream targets of MCC, including phospho-ERK, c-Myc, p27, cyclin B1, Mcl-1, caspases 8 and 3. nih.govnih.gov Furthermore, analyses of the MCC interactome in human MM cells have identified a large number of interacting proteins, with PARP1 and PHB2 highlighted as potential central hubs in MCC signaling pathways within these cells. nih.govnih.gov

These findings collectively indicate that aberrant MCC expression is associated with B-cell tumorigenesis and that MCC may function as a novel oncogene in B lymphocytes, suggesting its potential as a diagnostic marker and therapeutic target in B-cell malignancies such as non-Hodgkin lymphoma (NHL) and MM. nih.govhilarispublisher.comnih.gov

Genetic Variants and Allelic Expression Changes in Disease Susceptibility

Genetic variations and alterations in allelic expression of the MCC gene have been explored for their potential contribution to disease susceptibility, particularly in the context of various cancers and other conditions. While initial investigations into germline variants within the coding region of MCC, including missense variants, short in-frame insertions/deletions, and protein-truncating mutations, have not consistently demonstrated clear disease associations, other types of genetic alterations and expression changes have been implicated. atlasgeneticsoncology.org

Germline retrotransposition events within the MCC locus have been identified, and these events can lead to the ablation of MCC expression. Such events have been associated with virally-induced hepatocellular carcinoma. atlasgeneticsoncology.org

In colorectal cancer (CRC), despite the gene's name, mutations in MCC are relatively infrequent (~5%). atlasgeneticsoncology.org However, epigenetic silencing through promoter methylation is a common mechanism of MCC inactivation, occurring in up to 50% of sporadic CRCs and 80% of serrated polyps. atlasgeneticsoncology.orgresearchgate.net Promoter methylation of MCC has been linked to increased tumor risk in CRC. maayanlab.cloud Allele-specific expression (ASE) changes of MCC have also been observed in CRC and have been associated with increased tumor risk. atlasgeneticsoncology.orgmaayanlab.cloudresearchgate.net Studies investigating the relationship between colorectal cancer and schizophrenia have explored the role of MCC genetic polymorphisms and ASE, suggesting that MCC might confer alternative genetic susceptibility to CRC in individuals with schizophrenia. atlasgeneticsoncology.orgnih.govnih.gov Analysis of ASE values of specific polymorphisms, such as rs2227948 and rs2227947, showed consistent differences between CRC patients (or schizophrenia patients) and control groups. nih.gov The highest frequencies of MCC ASE were found in the CRC group, while the lowest were observed in the schizophrenia group, suggesting a complex interplay of genetic factors and expression patterns in disease susceptibility. nih.gov

Beyond cancer, MCC genetic polymorphisms have also been investigated in the context of other diseases. For instance, a study on Hirschsprung disease (HSCR), a genetic disorder affecting the intestine, examined the association of genetic polymorphisms in VAMP5 and MCC with disease susceptibility. aging-us.com While variants in VAMP5 showed associations with HSCR, particularly in long-segment aganglionosis, an interaction between VAMP5 rs1254900 and MCC rs11241200 was found to significantly contribute to the risk of HSCR, providing evidence of epistatic association between these genes. aging-us.com

Data on the frequency of MCC alterations in different cancer types illustrate the varying prevalence of mutations and epigenetic silencing:

Cancer TypeMCC Mutation FrequencyMCC Promoter Methylation FrequencySource
Colorectal Cancer~5%Up to 50% atlasgeneticsoncology.org
Serrated Polyps (Colon)Not specified80% researchgate.net
Lung Cancer2-5%Not commonly methylated atlasgeneticsoncology.orgnih.gov
Endometrial Cancer2-5%Not specified atlasgeneticsoncology.org
Melanoma2-5%Not specified atlasgeneticsoncology.org
Bladder Urothelial Car.2-5%Not specified atlasgeneticsoncology.org
Gastric Cancer2-5%Not specified atlasgeneticsoncology.org
Prostate Cancer2-5%Not specified atlasgeneticsoncology.org
Hepatocellular CarcinomaNot specifiedAberrant upregulation of miRNAs targeting MCC maayanlab.cloud maayanlab.cloud

These findings underscore the multifaceted nature of MCC's involvement in disease susceptibility, influenced by a combination of genetic variants, epigenetic modifications, and potentially interactions with other genes.

Context-Dependent Functional Roles of this compound (e.g., Tumor Suppressor vs. Oncogene)

The functional role of the this compound exhibits a notable context dependency, acting as a tumor suppressor in certain cellular environments and appearing to function as an oncogene in others. This duality highlights the complex regulatory networks in which MCC is involved.

In numerous cancer types, particularly colorectal cancer (CRC) and hepatocellular carcinoma, MCC primarily functions as a tumor suppressor. atlasgeneticsoncology.orgresearchgate.netmaayanlab.cloudnih.gov In CRC, MCC is a nuclear protein that directly interacts with β-catenin, inhibiting its transcriptional activity and dampening oncogenic Wnt signaling. maayanlab.cloudnih.gov Loss of MCC expression in CRC, often due to promoter methylation or miRNA-mediated suppression, enhances cell proliferation, migration, and tumor growth. maayanlab.cloud MCC also interacts with DBC1 to facilitate β-catenin deacetylation, providing an APC-independent mechanism for β-catenin repression. maayanlab.cloud Furthermore, MCC engages with the polarity protein Scribble and the E-cadherin/β-catenin complex, which is crucial for maintaining cell-cell contacts. maayanlab.cloudnih.gov Loss of MCC can impair E-cadherin levels, disrupting adhesion and promoting cellular invasiveness. researchgate.netmaayanlab.cloudnih.gov MCC has also been shown to inhibit cell cycle progression and is required for DNA damage-induced cell cycle arrest in colorectal epithelial cells. nih.govmaayanlab.cloud

However, in stark contrast to its tumor suppressive role in solid tumors, emerging evidence indicates that MCC may function as an oncogene in B-cell malignancies, including Multiple Myeloma and B-cell lymphomas. nih.govhilarispublisher.comnih.govresearchgate.net As discussed in Section 5.2.4, MCC is aberrantly upregulated in TRAF3-deficient mouse B lymphomas and human MM cell lines. aai.orgnih.govhilarispublisher.com Knockdown of MCC in human MM cells induces apoptosis and inhibits proliferation, suggesting a pro-survival and pro-proliferative role in these cells. nih.govhilarispublisher.comnih.gov This functional switch from tumor suppressor to oncogene in different cellular contexts underscores the intricate nature of cancer development and the context-specific roles of individual proteins.

The differential localization of this compound in various cell types and its interactions with different molecular partners likely contribute to its context-dependent functions. MCC has been observed in the cytoplasm, membrane cortex, and nucleus. atlasgeneticsoncology.org Its ability to interact with proteins involved in diverse pathways, such as Wnt/β-catenin signaling, cell adhesion, and potentially NFκB signaling, allows it to exert varied effects depending on the cellular context and the availability of interacting partners. maayanlab.cloudnih.gov

The contrasting roles of MCC in different cancers are summarized in the table below:

Cancer TypeProposed Role of MCCKey MechanismsSource
Colorectal CancerTumor SuppressorInhibits Wnt/β-catenin signaling, promotes cell-cell adhesion, regulates cell cycle, involved in DNA damage response. nih.govatlasgeneticsoncology.orgresearchgate.netmaayanlab.cloudnih.govnih.gov
Hepatocellular CarcinomaTumor SuppressorRegulates cell cycle progression. atlasgeneticsoncology.orgmaayanlab.cloud
Breast CancerTumor SuppressorAlterations correlate with increased nuclear β-catenin and poor outcome. maayanlab.cloudnih.gov
GlioblastomaTumor SuppressorKnockdown increases proliferation and migration. researchgate.netnih.govresearchgate.net
Multiple MyelomaOncogeneAberrantly upregulated, knockdown induces apoptosis and inhibits proliferation. aai.orgnih.govhilarispublisher.comnih.govresearchgate.net
B-Cell LymphomasOncogeneAberrantly upregulated. aai.orgnih.govhilarispublisher.com

This context-dependent functionality highlights the importance of considering the specific cellular and tissue environment when studying the role of MCC in disease.

Advanced Methodologies and Future Directions in Mcc Protein Research

In Vitro Experimental Systems for MCC Protein Studies

In vitro systems, including immortalized cell lines and more complex primary cell-derived models, are foundational for dissecting the molecular functions of the this compound in a controlled environment.

Various human and mouse cell lines have been instrumental in elucidating the subcellular localization and interaction partners of the this compound. Human Embryonic Kidney 293 (HEK293) cells, which endogenously express MCC, have been a workhorse for interactome studies. nih.gov For instance, overexpressing FLAG-tagged human MCC in HEK293 cells followed by immunoprecipitation and mass spectrometry has successfully identified numerous high-confidence MCC-interacting proteins. nih.govresearchgate.net

Other cell lines have also been employed to study specific aspects of MCC function. Super-resolution structured illumination microscopy in SW480 colorectal cancer (CRC) cells has demonstrated the spatial proximity of MCC to centrosomal proteins. researchgate.net Furthermore, studies in CRC cell lines have been crucial in showing that phosphorylation of MCC is required for its interaction with the PDZ-domain protein SCRIBBLE at the migratory edge of the cell. nih.govbiorxiv.org

Table 1: Selected Cancer Cell Lines Used in this compound Research

Cell Line Origin Key Application in MCC Research Findings
HEK293 Human Embryonic Kidney Interactome analysis, localization studies Identified 27 high-confidence MCC interactors; confirmed interaction with kinases CK1δ/ε. researchgate.netbiorxiv.org
SW480 Human Colorectal Adenocarcinoma Subcellular localization Demonstrated spatial proximity between MCC and centrosomal proteins (ninein, pericentrin). researchgate.net
HeLa Human Cervical Cancer Interactome analysis Independent proteomics studies confirmed MCC as an interactor of the kinase CSNK1E. researchgate.net

| RPE-1 | Human Retinal Pigment Epithelial | Subcellular localization | Showed colocalization of MCC with centrosomal markers ninein and pericentrin. researchgate.net |

To study MCC in a more physiologically relevant context, researchers have turned to primary cells and organoid cultures. Intestinal organoids, which are three-dimensional structures grown from primary mouse intestinal crypts, have provided significant insights into the dynamic behavior of the this compound. biorxiv.orgnih.govscispace.comntu.edu.sg

Research using these organoid models has revealed that this compound localization is linked to cellular differentiation. nih.govscispace.comntu.edu.sg In the proliferating crypt cells of the intestine, Mcc is associated with the centrosome. biorxiv.orgnih.gov However, as these cells differentiate, the protein is redeployed to the non-centrosomal microtubule-organizing center (ncMTOC) at the apical side of villus cells. biorxiv.orgnih.govscispace.comntu.edu.sg Critically, studies in intestinal organoids have demonstrated that this shuttling of the this compound is dependent on its phosphorylation by Casein Kinases 1δ and ε (CK1δ/ε). biorxiv.orgnih.govscispace.comntu.edu.sg

Proteomics Approaches for Comprehensive this compound Interactome Analysis

Understanding the function of a protein requires identifying its interaction partners. Proteomics, particularly mass spectrometry (MS)-based approaches, have been pivotal in mapping the this compound-protein interaction network, or interactome. nih.gov

The primary method used has been affinity purification coupled with mass spectrometry (AP-MS). nih.gov In this technique, a tagged version of the this compound is expressed in cells (e.g., FLAG-tagged MCC in HEK293 cells), and an antibody against the tag is used to pull down the this compound along with any associated proteins. nih.gov This protein complex is then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. nih.govnih.gov

Using this approach, researchers have identified 27 high-confidence MCC interactors. nih.govresearchgate.net Bioinformatic analysis of these interactors revealed that MCC associates with a network of proteins surrounding the centrosome. ntu.edu.sg

Table 2: Categories of High-Confidence MCC Interacting Proteins Identified by Proteomics

Protein Category Examples Implied Function
Centrosomal Proteins Pericentrin (PCNT), CEP131, CEP170, NDE1, Ninein (NIN) Anchoring MCC to the centrosome, role in microtubule organization. researchgate.netbiorxiv.org
PDZ-Domain Polarity Proteins SCRIBBLE (SCRIB), SNX27, NHERF1/2 Cell polarity, scaffolding protein complexes. researchgate.netbiorxiv.org
Kinases Casein Kinase 1 Epsilon/Delta (CSNK1E/D or CK1ε/δ) Phosphorylation-dependent regulation of MCC localization and interactions. researchgate.netbiorxiv.org

| GTPase Regulators | RASAL2 | Involvement in signaling pathways. researchgate.net |

These proteomics studies have been fundamental in shifting the understanding of MCC's primary location from disparate reports to a more defined role at the centrosome, providing a molecular basis for its function in cell architecture and signaling. ntu.edu.sg

Structural Biology Techniques for Conformational Studies of this compound and Complexes

Determining the three-dimensional structure of the this compound and its complexes is fundamental to understanding its mechanism of action. Several high-resolution structural biology techniques are being applied to achieve this.

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein. diamond.ac.uknih.gov It requires the protein to be in a crystalline form, where the molecules are arranged in a highly ordered lattice. libretexts.org When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. nih.govlibretexts.org By analyzing this pattern, scientists can calculate the positions of the atoms within the crystal and generate a three-dimensional model of the protein. nih.gov

While obtaining high-quality crystals of large and flexible proteins like MCC can be challenging, this technique holds the potential to provide detailed atomic-level insights into the structure of its domains and how they interact with other proteins. libretexts.org Synchrotron X-ray sources are often used for macromolecular crystallography as they provide highly intense and focused X-ray beams, which are necessary for the small and imperfect crystals often obtained from proteins. diamond.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can determine the structure of proteins in solution, which is a more native-like environment compared to a crystal. nih.govfrontiersin.org NMR is particularly well-suited for studying the structure and dynamics of smaller proteins or individual domains. nih.gov The technique relies on the magnetic properties of atomic nuclei. By placing a protein in a strong magnetic field and perturbing it with radio waves, the nuclei emit signals that are sensitive to their local chemical environment. nih.gov These signals can be used to determine the distances between atoms and ultimately to calculate the three-dimensional structure of the protein.

NMR is also a powerful tool for mapping protein-protein interaction interfaces. frontiersin.org By comparing the NMR spectra of the this compound in its free form and when bound to a partner protein, researchers can identify the specific amino acid residues that are involved in the interaction. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes at near-atomic resolution. nih.govresearchgate.net In cryo-EM, a purified sample of the protein or protein complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. nih.govyoutube.com A transmission electron microscope is then used to capture tens of thousands of two-dimensional images of the individual particles from different angles. youtube.comyoutube.com These 2D images are then computationally combined to reconstruct a three-dimensional model of the protein. youtube.com

A significant advantage of cryo-EM is that it does not require the protein to be crystallized, making it suitable for large, flexible, and heterogeneous complexes that are difficult to study by other methods. youtube.com Recently, the cryo-EM structure of a related 3-methylcrotonyl-CoA carboxylase (MCC) holoenzyme was determined, providing mechanistic insights into its function. nih.gov This demonstrates the potential of cryo-EM to elucidate the architecture of the this compound and its assemblies.

Technique Advantages Limitations
X-Ray Crystallography High, often atomic, resolution.Requires well-diffracting crystals, which can be difficult to obtain.
NMR Spectroscopy Provides information on structure and dynamics in solution. Can map interaction surfaces.Generally limited to smaller proteins or domains.
Cryo-Electron Microscopy Can determine the structure of large and flexible complexes without the need for crystallization.Resolution can be lower than X-ray crystallography for smaller proteins.

Bioinformatics and Computational Approaches

Bioinformatics and computational biology are integral to modern this compound research, providing powerful tools for analyzing sequence data, predicting structure, and modeling interactions. escholarship.orgnih.gov Sequence alignment algorithms are used to compare the this compound sequence across different species, which can reveal conserved domains and motifs that are likely important for its function. mdpi.com Phylogenetic analysis helps to understand the evolutionary history of the MCC gene family. mdpi.com

Computational methods are also employed to predict the three-dimensional structure of the this compound or its domains. nih.gov Homology modeling can be used if the structure of a related protein is known, while ab initio methods predict the structure from the amino acid sequence alone. Deep-learning methods like AlphaFold have shown remarkable accuracy in predicting protein structures and can be used to model MCC and its interactions. nih.gov Furthermore, molecular docking and simulation techniques can be used to predict how the this compound interacts with other molecules and to study the dynamics of these interactions in a crowded cellular environment. acs.org Protein-protein interaction (PPI) networks can be constructed using databases like STRING and visualized with software such as Cytoscape to understand the broader functional context of MCC within the cell. frontiersin.org

Protein-Protein Interaction Network Analysis

The functional roles of the Mutated in Colorectal Cancer (MCC) protein are intrinsically linked to its dynamic interactions with other proteins. Mapping these interactions is crucial to understanding its cellular functions, from cell cycle regulation to signal transduction. Protein-protein interaction (PPI) network analysis has become an indispensable tool in this endeavor, allowing researchers to contextualize MCC within the broader cellular machinery.

Initial proteomic studies provided the first indications of MCC's subcellular localization and function by identifying its binding partners. For instance, interactome analyses were key in first suggesting that MCC resides at the centrosome. nih.gov These studies, often employing techniques like immunoprecipitation followed by mass spectrometry, have revealed that MCC associates with a network of proteins centered around the microtubule-organizing center. nih.gov

Bioinformatic studies complement these experimental approaches by leveraging databases such as the Search Tool for the Retrieval of Interacting Genes/Proteins (STRING) to construct and visualize PPI networks. Software like Cytoscape is then used to analyze these complex networks, helping to identify key clusters of interacting proteins and central "hub" genes. biorxiv.org Within this framework, algorithms like Maximal Clique Centrality (MCC) are applied to rank the importance of nodes within the network, thereby highlighting proteins that may be critical to the function of the protein complex. nih.gov

Through these methodologies, several key interacting partners of the this compound have been identified. These studies have confirmed interactions with centrosomal proteins, various kinases, and proteins containing PDZ domains, which are crucial for anchoring receptor proteins to the cytoskeleton. biorxiv.org

Table 1: Experimentally Identified Interacting Partners of this compound
Protein CategoryInteracting ProteinSignificance of Interaction
Centrosomal ProteinsCEP131, CEP170, NDE1Supports MCC localization and function at the centrosome. biorxiv.org
KinasesCSNK1D (CK1δ), CSNK1E (CK1ε)Phosphorylate MCC, regulating its subcellular relocalization and role in WNT signaling. nih.govbiorxiv.org
PDZ-Domain Polarity ProteinsSCRIBBLE (SCRIB), SNX27, NHERF1/2Mediates MCC's role in cell migration and polarity. biorxiv.org
GTPase RegulatorsRASAL2, IQGAP1, RAB11FIP5Links MCC to the regulation of small GTPases involved in signaling and trafficking. biorxiv.org
Wnt Pathway Componentsβ-catenin (CTNNB1), Vangl2Involved in both canonical and non-canonical Wnt signaling pathways. nih.govmdpi.com

Prediction of Post-Translational Modification Sites

Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of proteins. MCC is a known phosphoprotein, and its activity is dynamically modulated by phosphorylation. nih.govnih.gov For example, the phosphorylation of MCC by Casein Kinases 1δ and 1ε (CK1δ/ε) is essential for its shuttling from the centrosome in proliferating intestinal crypt cells to the apical domain of differentiated villus cells. nih.gov This relocalization is fundamental to its proposed role in establishing and maintaining the cellular architecture of the intestinal epithelium. nih.gov

Given the importance of PTMs, computational prediction methods are increasingly used to identify potential modification sites on proteins like MCC. These in silico approaches are cost-effective and can guide further experimental validation. nih.gov A variety of computational tools have been developed, leveraging different machine learning algorithms:

Support Vector Machines (SVM): These algorithms can be trained on datasets of experimentally verified PTM sites to recognize patterns in local amino acid sequences that are indicative of a potential modification. nih.gov

Deep Learning: More recent methods utilize deep learning architectures, such as in the DeepPCT model, which can incorporate protein structural information from sources like AlphaFold2 to improve the accuracy of predicting PTM crosstalk. researchgate.net

Protein Language Models: Inspired by advancements in natural language processing, models like PTMGPT2 use a GPT-2 architecture fine-tuned on protein sequences to predict a wide range of PTM types with high accuracy. nih.gov

The performance of these predictive models is often evaluated using metrics like the Matthews correlation coefficient (MCC), which provides a balanced measure of prediction quality even on datasets with different numbers of positive and negative examples. researchgate.net For the this compound, these predictive tools can help identify novel phosphorylation sites or other PTMs (such as ubiquitination or acetylation) that may regulate its diverse functions in cell cycle control and signal transduction. nih.govnih.gov

Integrative Omics Data Analysis

To achieve a holistic understanding of MCC's role in complex diseases like cancer, researchers are moving beyond single-data-type analyses and adopting integrative omics approaches. researchgate.netuniprot.org This methodology combines data from various molecular layers—such as genomics, transcriptomics, proteomics, and epigenomics—to build a more comprehensive model of the biological system. proteinatlas.orglu.se

A key application of this approach in MCC research has been the analysis of large-scale cancer genomics datasets. researchgate.net By integrating transcriptomic data (mRNA expression levels) with clinical outcome data from patient cohorts, researchers can assess the prognostic value of MCC expression in different cancers. For example, analysis of databases like The Cancer Genome Atlas (TCGA) and the Chinese Glioma Genome Atlas (CGGA) revealed that high MCC expression is surprisingly associated with a poor prognosis in glioblastoma, a finding that contrasts with its tumor-suppressor role in colorectal cancer. researchgate.net

The general workflow for such an integrative analysis involves several steps:

Data Acquisition: Gathering multi-omics data from publicly available repositories or new experiments.

Differential Analysis: Identifying differentially expressed genes (like MCC) or other molecular alterations between different conditions (e.g., tumor vs. normal tissue). nih.gov

Pathway and Network Analysis: Using the identified genes to perform pathway enrichment analysis and construct interaction networks to understand the functional implications. researchgate.net

Correlation with Clinical Data: Integrating molecular data with clinical parameters (like patient survival) to identify potential biomarkers. nih.gov

Table 2: Public Databases Utilized in Integrative Omics Analysis of MCC
Database NameData TypeApplication in MCC Research
The Cancer Genome Atlas (TCGA)Genomics, Transcriptomics, Clinical DataUsed to confirm higher MCC expression in glioblastoma and associate it with patient prognosis. researchgate.net
Chinese Glioma Genome Atlas (CGGA)Genomics, Transcriptomics, Clinical DataValidated findings from TCGA regarding MCC expression and its prognostic role in glioblastoma. researchgate.net
Genotype-Tissue Expression (GTEx)TranscriptomicsProvides a baseline of MCC expression across a wide range of normal human tissues for comparison with tumor data. researchgate.net

This integrative approach is crucial for unraveling the context-dependent functions of MCC, where its role can shift from a tumor suppressor to a potential oncogene depending on the cellular environment. nih.gov

Emerging Research Avenues and Unanswered Questions for this compound

Despite decades of research since its discovery, many aspects of MCC's function and regulation remain enigmatic. The complexity of its interactions and its context-dependent roles present several exciting avenues for future investigation and highlight significant unanswered questions.

Defining Cell-Type Specific Interactomes: A major limitation of current MCC interactome data is its reliance on heterologous cell lines (like HEK293). nih.gov A critical future direction is to establish the endogenous MCC-binding proteins specifically within intestinal epithelial cells and other relevant tissues. This will provide a more accurate picture of its function in normal intestinal homeostasis and colorectal cancer. nih.gov

Elucidating the Role of MCC in Glioblastoma: The discovery that MCC is highly expressed in glioblastoma and correlates with poor prognosis is a significant and unexpected finding. researchgate.netnih.gov Further research is needed to understand its mechanistic role in this disease. Key questions include: Why is MCC localized to the nucleus in glioblastoma cells, and what are its nuclear binding partners? nih.gov Does it function as an oncogene in this context, and if so, through what signaling pathways? Answering these could open possibilities for MCC as a novel biomarker or therapeutic target in glioblastoma. researchgate.net

Investigating the Link to Immune Regulation: An emerging area of interest is the putative role of MCC in the differentiation of T helper cells, specifically the Th17/Treg axis. nih.govnih.gov The finding that MCC1 (but not its homolog MCC2) may be upregulated in regulatory T cells (Tregs) suggests a potential role in modulating the immune response within the tumor microenvironment of colorectal cancer. nih.govbiorxiv.org Future studies should explore the molecular mechanisms by which MCC influences T-cell differentiation and whether this function is linked to its role in cancer progression.

Mechanism of Non-Canonical Wnt Signaling: MCC has been implicated as an intracellular effector in the non-canonical Wnt signaling pathway, which is crucial for regulating cell polarity and migration. mdpi.com However, the precise mechanism by which MCC transduces signals from membrane receptors like Vangl2 to the actin cytoskeleton remains unclear. mdpi.com A significant unanswered question is whether MCC participates in multimeric cell surface receptor complexes alongside other Wnt pathway components like Ptk7 and Frizzled (Fzd) receptors. mdpi.com Delineating this signaling machinery could provide new targets to combat cancer metastasis. mdpi.com

Regulation and Upstream Signaling: While phosphorylation by CK1δ/ε is known to regulate MCC's localization, the full spectrum of its post-translational modifications and the upstream signals that govern them are not completely understood. nih.gov Identifying other kinases, phosphatases, or enzymes that modify MCC and understanding the physiological cues that trigger these modifications are essential for a complete understanding of its regulatory network.

Q & A

Q. What experimental techniques are recommended for initial characterization of MCC protein structure?

To determine the structural properties of this compound, researchers should employ a combination of high-resolution techniques:

  • X-ray crystallography : For atomic-level resolution of crystallized this compound .
  • Cryo-electron microscopy (Cryo-EM) : Suitable for analyzing large, flexible protein complexes without crystallization .
  • Circular dichroism (CD) spectroscopy : To assess secondary structure composition (e.g., α-helices, β-sheets) in solution .
    Methodological Tip: Validate structural models by cross-referencing with mutagenesis data to confirm functional domains .

Q. How can researchers design a robust experimental protocol to study this compound-protein interactions?

A systematic approach includes:

  • Co-immunoprecipitation (Co-IP) : To identify binding partners in native cellular contexts .
  • Surface plasmon resonance (SPR) : For quantitative analysis of binding kinetics (e.g., KD, association/dissociation rates) .
  • Yeast two-hybrid screening : To map interaction networks across proteomes .
    Critical Consideration: Include negative controls (e.g., non-interacting protein pairs) and replicate experiments to minimize false positives .

Q. What bioinformatics tools are essential for predicting functional domains in this compound sequences?

Leverage databases and algorithms such as:

  • Pfam or InterPro : For domain annotation based on conserved motifs .
  • AlphaFold2 : To predict tertiary structures and infer functional regions from sequence data .
  • MetaCyc Advanced Search : To correlate this compound domains with metabolic pathways .
    Validation Step: Cross-check predictions with experimental data (e.g., deletion mutants) to confirm functional relevance .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound structural data from different experimental approaches?

Resolve discrepancies through:

  • Multi-method validation : Combine Cryo-EM (flexibility analysis) with X-ray crystallography (static snapshots) to reconcile dynamic vs. static models .
  • Statistical analysis : Use Matthews Correlation Coefficient (MCC) to evaluate model accuracy when comparing predicted vs. experimental structures .
  • Contextual interpretation : Account for experimental conditions (e.g., pH, temperature) that may alter protein conformation .
    Example: If NMR suggests flexibility in a region where Cryo-EM shows rigidity, perform hydrogen-deuterium exchange (HDX) mass spectrometry to probe solvent accessibility .

Q. What strategies are effective for validating this compound interactions identified through high-throughput screening?

  • Orthogonal assays : Confirm hits with techniques distinct from the primary screen (e.g., SPR after initial yeast two-hybrid results) .
  • Gene ontology (GO) enrichment analysis : Assess whether interacting partners share biological processes, reducing false positives .
  • Knockdown/knockout studies : Observe phenotypic changes upon disrupting candidate interactions .
    Data Integration: Use tools like STRING-DB to contextualize interactions within known networks .

Q. How can cross-species homology challenges be mitigated when studying this compound function in non-model organisms?

  • Phylogenetic footprinting : Identify conserved residues across homologs to infer critical functional domains .
  • Complementation assays : Test whether this compound from a non-model organism rescues function in a model organism knockout .
  • Machine learning : Train models on multi-species datasets to predict functional conservation despite low sequence homology .
    Case Study: For MCC proteins with <30% sequence identity to human homologs, prioritize structural homology (e.g., via DALI server) over sequence alignment .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing this compound activity in dose-response experiments?

  • Four-parameter logistic (4PL) regression : Model sigmoidal dose-response curves to calculate EC50/IC50 values .
  • Bootstrap resampling : Estimate confidence intervals for parameters in small-sample studies .
  • MCC metric : Use Matthews Correlation Coefficient instead of accuracy for imbalanced datasets (e.g., rare active mutants) .

Q. How can researchers optimize machine learning models for predicting this compound functions from omics data?

  • Feature engineering : Integrate structural (e.g., solvent accessibility), evolutionary (e.g., conservation scores), and physicochemical descriptors (e.g., hydrophobicity) .
  • Ensemble learning : Combine predictions from gradient-boosted trees (LightGBM) and deep neural networks (DNNs) to improve MCC scores .
  • Genetic algorithm optimization : Fine-tune hyperparameters to maximize model generalizability .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound studies?

  • Detailed Materials & Methods : Report buffer compositions, instrument settings, and software versions explicitly .
  • Deposit raw data : Share crystallography maps (e.g., PDB), interaction datasets (e.g., BioGRID), and code (e.g., GitHub) .
  • Blinded analysis : Separate data collection and interpretation teams to reduce bias .

Q. How should researchers handle conflicting functional annotations of this compound in public databases?

  • Manual curation : Cross-reference annotations with primary literature and experimental evidence .
  • Consensus scoring : Weight annotations by source reliability (e.g., peer-reviewed studies > computational predictions) .
  • Community engagement : Submit corrections to databases (e.g., UniProt) with supporting data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.